Zearalanone

Catalog No.
S569322
CAS No.
5975-78-0
M.F
C18H24O5
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zearalanone

CAS Number

5975-78-0

Product Name

Zearalanone

IUPAC Name

(4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/t12-/m0/s1

InChI Key

APJDQUGPCJRQRJ-LBPRGKRZSA-N

SMILES

CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1

Canonical SMILES

CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1

Isomeric SMILES

C[C@H]1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1

Zearalanone is a mycotoxin that belongs to the group of compounds produced by certain fungi, particularly species of Fusarium and Gibberella. It is a metabolite of zearalenone, which is known for its estrogenic activity and potential reproductive toxicity in livestock, especially swine. Zearalanone has the molecular formula C₁₈H₂₂O₅ and is characterized as a white crystalline solid with low solubility in water but higher solubility in organic solvents such as methanol and ethanol . Its structural similarity to estrogens allows it to interact with estrogen receptors, contributing to its biological effects.

  • Current research suggests ZAN exhibits weak estrogenic activity, similar to ZEN []. However, the specific mechanism of action within biological systems is not fully elucidated and requires further investigation [].
  • Due to its structural similarity to ZEN, ZAN is potentially hazardous. ZEN is known to disrupt hormonal activity in animals [].
  • The specific toxicity of ZAN is still being studied, and research suggests it might be less potent than ZEN [].

Zearalanone (ZEN) is a mycotoxin produced by several fungal species, most commonly Fusarium. It is found contaminating various agricultural commodities, including grains like maize, wheat, barley, and sorghum, as well as some finished food products like breakfast cereals and beer [].

Zearalanone as an Endocrine Disruptor

ZEN's primary scientific research focus centers on its properties as an endocrine disruptor. It possesses a similar structure to the female sex hormone 17β-estradiol and can bind to estrogen receptors (ERs) in mammals, including humans, although with varying affinities []. This binding can trigger similar biological effects seen with natural estrogen, leading to potential health concerns.

Studies have shown that ZEN exposure can disrupt various hormonal processes in animals. It can cause reproductive issues in livestock, including infertility, hyperestrogenism (increased estrogen levels), and vulvovaginal prolapse []. Additionally, research suggests ZEN may stimulate the growth of some human breast cancer cells, although the specific risk for humans remains under investigation [].

Zearalanone Detection and Mitigation Strategies

Developing effective methods to detect and mitigate ZEN contamination in food and animal feed is another crucial area of Zearalanone research. Researchers are exploring various analytical techniques like immunoassays and high-performance liquid chromatography (HPLC) for accurate and efficient ZEN detection in food products [].

That modify its structure while retaining its core characteristics. The synthesis often requires careful control of reaction conditions to ensure the desired product formation without significant byproducts . Additionally, biotechnological methods involving microbial degradation may also contribute to the production of zearalanone from natural substrates .

Zearalanone exhibits significant biological activity, primarily through its interaction with estrogen receptors. It has been shown to induce cytotoxic effects in isolated pig neutrophils at concentrations around 53.1 µM . The compound's estrogenic properties can lead to reproductive issues in animals, such as infertility and abortion. In addition to its estrogenic effects, zearalanone has been implicated in various health concerns related to livestock and potentially humans due to its presence in contaminated food sources .

Zearalanone's primary applications are related to its role as a research chemical in studying mycotoxins and their effects on animal health. It serves as a model compound for evaluating the estrogenic activity of similar substances and assessing their potential risks in agricultural settings. Furthermore, understanding zearalanone's behavior in biological systems aids in developing strategies for detoxifying contaminated food products .

Research on zearalanone has highlighted its interactions with various biological systems, particularly regarding its cytotoxicity and estrogenic effects. Studies have shown that zearalanone can induce oxidative stress in cells, leading to increased superoxide production . Additionally, its interactions with other mycotoxins have been explored to understand their combined effects on health and safety.

Zearalanone shares structural similarities with several other mycotoxins and estrogenic compounds. Below is a comparison highlighting its uniqueness:

CompoundStructural SimilarityBiological ActivityUnique Features
ZearalenoneHighEstrogenic activityPrecursor to zearalanone
α-ZearalenolModerateEstrogenic activityHigher affinity for estrogen receptors
β-ZearalenolModerateEstrogenic activityLess potent than α-Zearalenol
DeoxynivalenolLowAntifungal propertiesNot primarily estrogenic
T-2 ToxinLowCytotoxicityDifferent mechanism of action

Zearalanone is unique due to its specific metabolic pathway from zearalenone and its distinct cytotoxic effects on neutrophils compared to other related compounds . Its role as both a metabolite and an active compound emphasizes the need for ongoing research into its effects and potential detoxification methods.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

320.16237386 g/mol

Monoisotopic Mass

320.16237386 g/mol

Heavy Atom Count

23

UNII

133DU2F2VS

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

5975-78-0

Wikipedia

Zearalanone

Dates

Modify: 2023-08-15

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